molecular formula C21H19N3O2 B1240593 3-Butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione

3-Butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione

Cat. No. B1240593
M. Wt: 345.4 g/mol
InChI Key: KQDKCMGRJYFVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione is a member of quinolines.

Scientific Research Applications

Corrosion Inhibition

5-Arylpyrimido-[4,5-b]quinoline-diones have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations of the pyrimidoquinoline structure, exhibit high inhibition efficiency by adsorbing onto the steel surface, conforming to the Langmuir adsorption isotherm. This research indicates potential industrial applications in protecting metal surfaces from corrosion (Verma et al., 2016).

Heterocyclic Ring Reactions

Research on pyrimidoquinoline derivatives, including studies on their reactions at heterocyclic ring-carbon and nitrogen atoms, provides insights into their chemical behavior and potential applications in synthesizing complex organic compounds (Levine, Chu, & Bardos, 1977).

Flavoenzyme Models

Studies on the geometrical changes in flavoenzyme models, including derivatives of pyrimidoquinoline, highlight their potential in biochemical research, particularly in understanding enzyme behaviors and interactions (Kawai, Kunitomo, & Ohno, 1996).

Synthesis of Pyrimidoquinoline Derivatives

Advancements in the synthesis of pyrimido[4,5-b]quinoline derivatives, including methods for creating complex heterocyclic structures, are significant for pharmaceutical and synthetic chemistry research. These methods offer environmentally benign procedures and high yields (Ji et al., 2008).

Novel Compounds Generation

Research on the reactions of 3-Butyl-3-aminoquinoline-2,4-diones with isothiocyanates has led to the creation of novel compounds, contributing to the diverse spectrum of heterocyclic chemistry (Klásek et al., 2009).

Multi-Component Synthesis

The development of methods for multi-component synthesis of pyrimido[4,5-b]quinoline derivatives expands the possibilities for creating biologically active compounds and contributes to the field of medicinal chemistry (Hovsepyan et al., 2018).

Synthesis of Complex Heterocycles

Research into the synthesis and disproportionation of pyrimidoquinolinium salts provides insights into creating complex heterocyclic structures, which can have implications in various fields of chemistry and pharmacology (Clark & Parvizi, 1976).

properties

Product Name

3-Butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

3-butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C21H19N3O2/c1-2-3-13-23-20(25)17-14-15-9-7-8-12-18(15)24(19(17)22-21(23)26)16-10-5-4-6-11-16/h4-12,14H,2-3,13H2,1H3

InChI Key

KQDKCMGRJYFVSD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC3=CC=CC=C3N(C2=NC1=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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